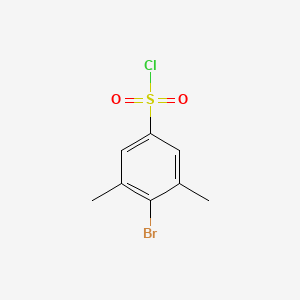

4-Bromo-3,5-dimethylbenzene-1-sulfonyl chloride

Description

4-Bromo-3,5-dimethylbenzene-1-sulfonyl chloride is a halogenated aromatic sulfonyl chloride with the molecular formula C₈H₈BrClO₂S (inferred from substituent positions). The compound features a benzene ring substituted with a sulfonyl chloride group (-SO₂Cl) at position 1, a bromine atom at position 4, and methyl groups at positions 3 and 5. This structure confers unique reactivity, making it valuable in organic synthesis, particularly in nucleophilic substitution reactions to form sulfonamides, sulfonate esters, or as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atom .

Properties

IUPAC Name |

4-bromo-3,5-dimethylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2S/c1-5-3-7(13(10,11)12)4-6(2)8(5)9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTASDADIMSQKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,5-dimethylbenzene-1-sulfonyl chloride typically involves the sulfonylation of 4-bromo-3,5-dimethylphenol. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The process involves the following steps:

- Dissolution of 4-bromo-3,5-dimethylphenol in an appropriate solvent such as dichloromethane.

- Addition of chlorosulfonic acid dropwise while maintaining the reaction temperature below 0°C.

- Stirring the reaction mixture at room temperature for several hours.

- Quenching the reaction with ice-cold water and extracting the product with an organic solvent .

Industrial Production Methods: In industrial settings, the production of 4-Bromo-3,5-dimethylbenzene-1-sulfonyl chloride follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3,5-dimethylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines, to form sulfonamides.

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles like hydroxide ions or alkoxides to form corresponding phenols or ethers.

Common Reagents and Conditions:

Amines: Used in the formation of sulfonamides under mild conditions.

Alcohols: React with the sulfonyl chloride group to form sulfonate esters.

Bases: Such as sodium hydroxide, facilitate nucleophilic substitution reactions.

Major Products:

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Phenols and Ethers: Formed by nucleophilic substitution of the bromine atom.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

4-Bromo-3,5-dimethylbenzene-1-sulfonyl chloride serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of sulfonamide derivatives, which are valuable in medicinal chemistry. The compound can participate in various reactions such as nucleophilic substitutions and coupling reactions.

Types of Reactions :

- Nucleophilic Substitution : The sulfonyl chloride group is highly reactive towards nucleophiles, enabling the formation of sulfonamides.

- Coupling Reactions : It can be utilized in cross-coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Biological Applications

Antimicrobial Properties

Research indicates that derivatives of 4-Bromo-3,5-dimethylbenzene-1-sulfonyl chloride exhibit significant antibacterial activity. The mechanism involves inhibition of bacterial enzymes such as dihydropteroate synthase, which is crucial for folate synthesis in bacteria.

Table 1: Antimicrobial Activity of Sulfonamides

| Compound Name | Bacterial Strain Tested | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| 4-Bromo-3,5-dimethylbenzene-1-sulfonamide | Staphylococcus aureus | 15 | |

| 2-Bromo-N,5-dimethylbenzene-1-sulfonamide | Escherichia coli | 18 | |

| 4-Amino-N-(4-methylphenyl)-2-benzenesulfonamide | Pseudomonas aeruginosa | 20 |

Potential Pharmaceutical Applications

The compound is being researched for its potential as a pharmaceutical agent due to its biological activities. Studies have explored its efficacy against resistant bacterial strains and its potential anti-inflammatory properties.

Industrial Applications

Production of Dyes and Pigments

In the industrial sector, 4-Bromo-3,5-dimethylbenzene-1-sulfonyl chloride is used in the synthesis of various dyes and pigments. Its sulfonyl group enhances the solubility and stability of the resulting compounds.

Table 2: Comparison with Related Compounds

| Compound Name | Unique Features |

|---|---|

| 4-Bromo-2,5-dimethylbenzene-1-sulfonamide | Different substitution pattern affecting reactivity |

| 4-Nitrophenylsulfonyltryptophan | Enhanced biological activity due to nitro group |

| 1-Amide 4-sulfonamide-1,2,3-triazole derivatives | Diverse applications in drug development |

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-dimethylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various nucleophilic species. This reactivity is exploited in the formation of sulfonamides and sulfonate esters, where the sulfonyl chloride group reacts with amines and alcohols, respectively .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs:

4-Bromo-3,5-difluorobenzene-1-sulfonyl chloride

2,5-Dimethoxybenzenesulfonyl chloride

4-Bromo-3,5-dinitrobenzene-1-sulfonyl chloride (hypothetical derivative, based on )

Table 1: Comparative Analysis of Structural and Functional Properties

Reactivity and Electronic Effects

Electron-Donating vs. Withdrawing Groups :

- The methyl groups in 4-Bromo-3,5-dimethylbenzene-1-sulfonyl chloride weakly donate electrons via hyperconjugation, slightly deactivating the sulfonyl chloride group. This results in moderate reactivity in nucleophilic substitutions compared to analogs with electron-withdrawing substituents .

- Fluorine atoms in the difluoro analog strongly withdraw electrons, enhancing the electrophilicity of the sulfonyl chloride group, making it more reactive toward nucleophiles like amines or alcohols .

- Nitro groups (hypothetical analog) would drastically increase reactivity due to their strong electron-withdrawing nature, enabling rapid nucleophilic attacks even under mild conditions .

- Bromine as a Leaving Group: The bromine atom in all brominated analogs allows for further functionalization via cross-coupling reactions. However, the presence of electron-withdrawing groups (e.g., -F, -NO₂) may accelerate such reactions by polarizing the C-Br bond .

Physical Properties and Stability

- Melting Points :

Nitro-substituted derivatives (e.g., 4-bromo-3,5-dinitroaniline, m.p. 207°C ) exhibit higher melting points due to increased intermolecular forces from polar nitro groups. Methyl and methoxy analogs likely have lower melting points due to reduced symmetry and weaker dipole interactions. - Stability: Sulfonyl chlorides with electron-withdrawing groups (e.g., -F, -NO₂) are generally more stable toward hydrolysis than those with electron-donating groups (-CH₃, -OCH₃) due to reduced electrophilicity at the sulfur center .

Biological Activity

4-Bromo-3,5-dimethylbenzene-1-sulfonyl chloride is an organic compound with significant implications in medicinal chemistry and biochemistry. This compound is characterized by its sulfonyl chloride functional group, which contributes to its reactivity and biological activity. It is utilized primarily as a sulfonylating agent in organic synthesis, impacting various biochemical pathways and processes.

- Molecular Formula : C₉H₈BrClO₂S

- Molecular Weight : 195.58 g/mol

- CAS Number : 1581266-79-6

The biological activity of 4-bromo-3,5-dimethylbenzene-1-sulfonyl chloride is primarily attributed to its ability to undergo electrophilic aromatic substitution (EAS). In this process, the sulfonyl chloride group acts as an electrophile, reacting with nucleophiles such as amines to form sulfonamide derivatives. This reaction is pivotal in the synthesis of various bioactive compounds, including pharmaceuticals.

1. Synthesis of Sulfonamides

4-Bromo-3,5-dimethylbenzene-1-sulfonyl chloride is extensively used in the synthesis of sulfonamides, which are critical in treating bacterial infections. The compound's reactivity allows it to introduce sulfonyl groups into various organic molecules, enhancing their biological activity.

2. Inhibition Studies

Research has demonstrated that derivatives synthesized from 4-bromo-3,5-dimethylbenzene-1-sulfonyl chloride exhibit inhibitory effects on specific biological targets. For instance, a study focused on fibroblast growth factor receptor 1 (FGFR1) inhibitors revealed that certain derivatives could inhibit non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification. The most promising compound showed IC₅₀ values ranging from 1.25 µM to 2.31 µM across different cell lines, indicating significant potential for therapeutic applications .

Case Study: FGFR1 Inhibition

A series of experiments evaluated the biological effects of synthesized compounds derived from 4-bromo-3,5-dimethylbenzene-1-sulfonyl chloride on NSCLC cell lines:

- Cell Lines Tested : NCI-H520, NCI-H1581, NCI-H226, NCI-H460, NCI-H1703

- Key Findings :

| Compound | IC₅₀ (µM) | Cell Cycle Phase Arrested | Apoptosis Induction |

|---|---|---|---|

| C9 | 1.36 ± 0.27 | G2 | Yes |

| C10 | 2.14 ± 0.36 | G2 | Yes |

| C11 | 2.31 ± 0.41 | G2 | Yes |

Toxicological Profile

While the compound exhibits promising biological activity, its safety profile must be considered:

- Toxicity Observations : Higher doses have been associated with cellular toxicity and tissue damage.

- Handling Precautions : It is crucial to handle this compound under controlled conditions to mitigate risks associated with exposure.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-bromo-3,5-dimethylbenzene-1-sulfonyl chloride?

- Methodological Answer : The synthesis typically involves two key steps: (i) sulfonation of 4-bromo-3,5-dimethylbenzene using chlorosulfonic acid to introduce the sulfonyl chloride group, followed by (ii) purification via recrystallization or column chromatography. Reaction conditions (e.g., temperature, stoichiometry) must be optimized to avoid over-sulfonation or decomposition. Characterization via H NMR and FT-IR is critical to confirm the sulfonyl chloride group (C–S stretching at ~1370–1350 cm) and bromine substitution patterns. Purity assessment using HPLC (>95% purity) is recommended, as seen in analogous brominated sulfonyl chlorides .

Q. How can researchers verify the stability of 4-bromo-3,5-dimethylbenzene-1-sulfonyl chloride under varying storage conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests under controlled humidity, temperature, and light exposure. For example, store samples at 4°C (anhydrous) and monitor decomposition via TLC or F NMR (if fluorine-containing analogs are used as internal standards). Degradation products (e.g., sulfonic acids) can be identified using LC-MS. Analogous brominated compounds, such as 4-bromo-2-fluorobenzyl bromide, show sensitivity to moisture, necessitating inert-atmosphere handling .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., C NMR shifts) for 4-bromo-3,5-dimethylbenzene-1-sulfonyl chloride derivatives be resolved?

- Methodological Answer : Contradictions often arise from solvent effects or rotational isomerism in sulfonyl chlorides. To resolve this:

- Perform variable-temperature NMR to assess conformational mobility.

- Compare computational chemistry predictions (DFT calculations for expected shifts) with experimental data.

- Use heteronuclear correlation spectroscopy (HSQC/HMBC) to confirm carbon-proton connectivity. For example, discrepancies in 3-bromo-5-fluoro-4-hydroxybenzaldehyde spectra were resolved by correlating coupling constants with substituent electronic effects .

Q. What strategies optimize regioselectivity in nucleophilic substitution reactions involving 4-bromo-3,5-dimethylbenzene-1-sulfonyl chloride?

- Methodological Answer : The sulfonyl chloride group is a strong electron-withdrawing group, directing nucleophiles to the para position relative to bromine. To enhance regioselectivity:

- Use bulky bases (e.g., LDA) to favor less sterically hindered positions.

- Employ transition-metal catalysis (e.g., Pd-mediated cross-coupling) for selective bromine substitution.

- Monitor reaction progress via in-situ Raman spectroscopy to detect intermediate formation. Similar approaches were validated for 1-bromo-3,5-dimethoxybenzene derivatives .

Key Considerations for Experimental Design

- Handling Precautions : Due to moisture sensitivity (common in sulfonyl chlorides), use Schlenk-line techniques or gloveboxes for reactions.

- Contradiction Mitigation : Cross-validate spectral data with computational models and isotopic labeling where necessary.

- Byproduct Analysis : LC-MS or GC-MS is essential to detect halogen exchange or sulfonic acid byproducts, as observed in 4-bromo-1-chloro-2-fluorobenzene synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.